2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperazine moiety. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrazine derivative reacts with piperazine in the presence of a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic aromatic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group or other substituents can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, trifluoromethylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or ion channels, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- 2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrrole
Uniqueness
The unique combination of the pyrazine ring with the trifluoromethyl-substituted pyridine and piperazine moiety distinguishes 2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine from other similar compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16F3N5 |
---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C15H16F3N5/c1-11-8-19-10-14(21-11)23-6-4-22(5-7-23)13-3-2-12(9-20-13)15(16,17)18/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
NFCOZGRHUCQYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.